Prenyl benzoate

Description

Properties

IUPAC Name |

3-methylbut-2-enyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVWRXWYYVMFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047131 | |

| Record name | 3-Methyl-2-butenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016-1.025 | |

| Record name | Prenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5205-11-8 | |

| Record name | Prenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-butenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prenyl Benzoate: A Technical Guide to its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), also known by its IUPAC name 3-methylbut-2-enyl benzoate, is an aromatic ester that has garnered interest in the fields of flavor, fragrance, and potentially, pharmacology.[1] Its characteristic sweet, balsamic, and fruity aroma has led to its use as a flavoring and fragrance agent.[2][3] Beyond its sensory properties, the presence of the prenyl group suggests the potential for enhanced biological activities, a trait observed in other prenylated natural products.[4][5][6] This technical guide provides a comprehensive overview of the basic properties, chemical structure, and available experimental data for prenyl benzoate, aimed at professionals in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄O₂ | [1][7] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | 3-methylbut-2-enyl benzoate | [1] |

| CAS Number | 5205-11-8 | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Sweet, balsamic, fruity, with tea-like and chocolate notes | [2][3] |

| Boiling Point | 109-111 °C at 2.00 mm Hg; 280-281 °C at 760.00 mm Hg | [2] |

| Density | 1.016 - 1.025 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.514 - 1.521 at 20 °C | [2] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][7] |

| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 98.89 °C (210.00 °F) TCC | [2] |

Chemical Structure

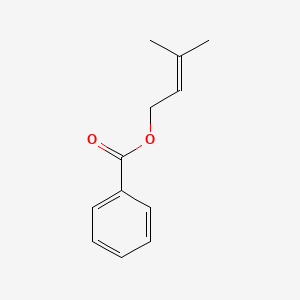

This compound is the ester formed from the condensation of benzoic acid and prenyl alcohol (3-methyl-2-buten-1-ol). The structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn linked to the prenyl moiety through an oxygen atom.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Generalized synthesis of this compound.

Materials:

-

Prenyl alcohol (3-methyl-2-buten-1-ol)

-

Benzoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure (Inferred):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve prenyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Add a slight molar excess of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled, stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Mass Spectrometry:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Instrumentation: Hitachi M-80B.[1]

-

Ionization Energy: 70 eV.[1]

-

Key Fragmentation Peaks (m/z): 105 (base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺), 68, 41, 77, 69.[1] The fragmentation pattern is characteristic of benzoate esters, with the primary cleavage occurring at the ester linkage to form the stable benzoyl cation.

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

-

Sample Preparation: Capillary cell: Neat.[1]

-

Key Absorptions: Characteristic absorptions for benzoate esters include a strong C=O stretching vibration around 1720 cm⁻¹, C-O stretching vibrations in the 1300-1100 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for this compound with detailed experimental conditions was not found, predicted spectra and data from analogous compounds suggest the following expected chemical shifts in CDCl₃:

-

¹H NMR:

-

Aromatic protons (benzoate moiety): ~7.4-8.1 ppm.

-

Vinylic proton of the prenyl group: ~5.4-5.6 ppm.

-

Methylene protons adjacent to the ester oxygen: ~4.7-4.9 ppm.

-

Methyl protons of the prenyl group: ~1.7-1.8 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon: ~166 ppm.

-

Aromatic carbons: ~128-133 ppm.

-

Vinylic carbons of the prenyl group: ~120 and ~140 ppm.

-

Methylene carbon adjacent to the ester oxygen: ~62 ppm.

-

Methyl carbons of the prenyl group: ~18 and ~26 ppm.

-

Biological Activity and Signaling Pathways

Specific studies detailing the signaling pathways modulated by this compound are limited. However, the broader class of prenylated phenolic compounds, including prenylated flavonoids and benzoic acid derivatives, has been the subject of extensive research.[9][10]

Antioxidant and Anti-inflammatory Potential: Prenylation is known to enhance the biological activities of phenolic compounds, often by increasing their lipophilicity and ability to interact with cell membranes.[5][6][9] Prenylated flavonoids have demonstrated significant antioxidant activity in various in vitro assays, such as DPPH and ABTS radical scavenging.[11][12] Furthermore, many prenylated compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[9][13] For example, 8-prenyl quercetin (B1663063) has been shown to exert anti-inflammatory effects by targeting the SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways.[14] While these activities have not been specifically confirmed for this compound, its structure suggests that it may possess similar properties.

Other Potential Activities: Prenylated benzoic acid derivatives isolated from Piper species have shown anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.[10] This suggests that this compound could be a subject for investigation in the development of new anti-infective agents.

Due to the lack of specific studies on the signaling pathways of this compound, a diagram for a specific pathway cannot be provided at this time. Research in this area would be valuable to elucidate its potential pharmacological effects.

Conclusion

This compound is a well-characterized aromatic ester with established applications in the flavor and fragrance industry. Its fundamental physicochemical properties and spectroscopic data are readily available. While a specific, published protocol for its synthesis is not widespread, it can be reliably prepared using standard esterification methods. The biological activities of this compound have not been extensively studied, but the known effects of related prenylated compounds suggest that it may possess noteworthy antioxidant, anti-inflammatory, and anti-infective properties. Further research is warranted to explore the potential pharmacological applications of this compound and to elucidate its mechanisms of action and interactions with biological signaling pathways.

References

- 1. This compound | C12H14O2 | CID 21265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5205-11-8 [thegoodscentscompany.com]

- 3. This compound [flavscents.com]

- 4. mdpi.com [mdpi.com]

- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.polyu.edu.hk [research.polyu.edu.hk]

- 7. scent.vn [scent.vn]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Prenyl Benzoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) is a naturally occurring ester that contributes to the characteristic aroma of several plant species. As a member of the extensive family of prenylated phenolic compounds, it is of interest to researchers in various fields, including phytochemistry, chemical ecology, and drug discovery. The introduction of a prenyl group to an aromatic moiety can significantly alter the biological activity of the parent molecule, often enhancing its lipophilicity and interaction with biological membranes. This guide provides a comprehensive overview of the natural occurrence of prenyl benzoate in plants, including quantitative data, detailed experimental protocols for its analysis, and a discussion of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound in the essential oils of a limited number of plant species. The primary sources reported in the literature are the flowers of Cananga odorata (ylang-ylang) and the bark of Croton eluteria (cascarilla). While quantitative data for the concentration of this compound in the raw plant material is scarce, analysis of the essential oils provides valuable insights into its relative abundance.

| Plant Species | Plant Part | Compound | Concentration in Essential Oil (%) | Reference |

| Cananga odorata (Ylang-Ylang) | Flowers | This compound | 0.16 - 1.0 | [1] |

| Croton eluteria (Cascarilla) | Bark | This compound | ~ 0.05 | [2] |

Note: The concentration in the essential oil does not directly translate to the concentration in the plant tissue, as the yield of essential oil from the plant material can vary significantly. Further research is required to determine the precise concentration of this compound in the biomass of these plants.

Experimental Protocols

The analysis of this compound in plant materials typically involves extraction, purification, and quantification by chromatographic methods. The following protocols are based on established methodologies for the analysis of volatile and semi-volatile compounds from plant matrices.

Extraction of this compound from Plant Material

Objective: To extract this compound and other volatile compounds from plant tissue.

Materials:

-

Fresh or dried plant material (e.g., Cananga odorata flowers, Croton eluteria bark)

-

Grinder or mortar and pestle

-

Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Protocol:

-

Sample Preparation:

-

For fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

For dried plant material, grind to a fine powder using a grinder.

-

-

Solvent Extraction (Maceration):

-

Weigh approximately 10 g of the powdered plant material into a flask.

-

Add 100 mL of dichloromethane (or a non-polar solvent mixture like hexane:ethyl acetate 9:1 v/v).

-

Seal the flask and macerate for 24 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (below 40°C) to prevent the loss of volatile compounds.

-

-

Storage:

-

Transfer the concentrated extract to a clean glass vial and store at -20°C until analysis.

-

Isolation and Purification by Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds from the crude extract and isolate a fraction enriched with this compound.

Materials:

-

Crude plant extract

-

Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel or C18)

-

Solvents: Hexane, Dichloromethane, Ethyl acetate, Methanol

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning:

-

Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.

-

-

Sample Loading:

-

Dissolve a portion of the concentrated crude extract in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

-

-

Fractionation:

-

Wash the cartridge with 10 mL of hexane to elute non-polar compounds.

-

Elute the fraction containing this compound with a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane (e.g., 80:20 v/v). The exact solvent composition may need to be optimized based on preliminary thin-layer chromatography (TLC) analysis.

-

Collect the eluate in a clean flask.

-

-

Concentration:

-

Concentrate the collected fraction to dryness under a gentle stream of nitrogen and redissolve in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the purified extract.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of authentic this compound in the same solvent as the sample at known concentrations. Inject these standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the purified plant extract into the GC-MS under the same conditions as the standards.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material can be calculated by taking into account the initial weight of the plant material and the dilution factors during extraction and purification.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated, and no specific enzyme responsible for its formation has been characterized. However, based on the known biosynthetic pathways of its precursors, a putative pathway can be proposed. The formation of this compound involves the esterification of benzoic acid with an isoprenoid alcohol, likely prenol (3-methyl-2-buten-1-ol).

Biosynthesis of Precursors

-

Benzoic Acid: In plants, benzoic acid is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway. This involves a series of enzymatic reactions, including deamination, side-chain shortening, and oxidation. The final step is often the conversion of benzoyl-CoA to benzoic acid.[3]

-

Prenol: The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through two independent pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. DMAPP can be converted to various isoprenoid alcohols, including prenol, by the action of phosphatases.

Proposed Esterification Step

The final step in the biosynthesis of this compound is the esterification of benzoic acid with prenol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) , a class of enzymes belonging to the BAHD superfamily.[4][5] These enzymes typically use an acyl-CoA thioester as the acyl donor. Therefore, it is plausible that benzoyl-CoA, rather than free benzoic acid, is the direct precursor that reacts with prenol.

The proposed reaction is:

Benzoyl-CoA + Prenol → this compound + Coenzyme A

The specific AAT responsible for this reaction in Cananga odorata or Croton eluteria has not yet been identified.

Visualizations

Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring ester found in the essential oils of a few plant species, contributing to their aromatic profiles. While its presence is confirmed, there is a need for more quantitative data on its concentration in plant tissues and a more detailed understanding of its biosynthesis at the enzymatic level. The protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound from plant materials, which can be adapted and optimized for specific research needs. Further investigation into the alcohol acyltransferases of Cananga odorata and Croton eluteria may lead to the identification of the specific enzyme responsible for this compound synthesis, opening up possibilities for biotechnological production of this and other valuable prenylated compounds.

References

- 1. essencejournal.com [essencejournal.com]

- 2. The constituents of cascarilla oil (Croton eluteria Bennett) | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

Prenyl Benzoate in Propolis: A Technical Guide to Composition and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propolis, a resinous hive product collected by honeybees, is a complex natural mixture renowned for its diverse bioactive properties. Among its myriad constituents, prenylated phenolic compounds have garnered significant scientific attention for their therapeutic potential. This technical guide focuses on prenyl benzoate (B1203000), a notable ester within this class, exploring its presence in propolis, its chemical characteristics, and its contribution to the overall bioactivity of this valuable natural product. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for analysis and bioactivity assessment, and visual representations of key biological pathways and experimental workflows.

Introduction

Propolis has been utilized for centuries in traditional medicine for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The chemical composition of propolis is highly variable and is contingent on the geographical location, local flora, and the species of bee. A key class of bioactive molecules found in propolis are the prenylated phenolic compounds. The addition of a lipophilic prenyl group to a phenolic backbone can significantly enhance biological activity. Prenyl benzoate, the ester of benzoic acid and prenyl alcohol, is one such compound that has been identified in propolis. This guide aims to provide an in-depth technical resource on the role of this compound and related prenylated compounds in the chemical profile and therapeutic activities of propolis.

Chemical Properties of this compound

This compound is an aromatic ester with the chemical formula C12H14O2. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylbut-2-enyl benzoate | |

| CAS Number | 5205-11-8 | |

| Molecular Formula | C12H14O2 | |

| Molecular Weight | 190.24 g/mol | |

| Appearance | Colorless clear liquid (est.) | |

| Odor | Sweet, balsamic with tea-like notes | |

| Boiling Point | 269.66 °C (EPI 4.0) | |

| Flash Point | 98.89 °C (TCC) | |

| Density | 1.018 g/cm³ | |

| Specific Gravity | 1.016 - 1.025 @ 25 °C | |

| Refractive Index | 1.514 - 1.521 @ 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol | |

| XLogP3-AA | 3.2 |

Presence of this compound and Related Compounds in Propolis

While this compound has been identified as a volatile component in some propolis samples, comprehensive quantitative data on its concentration across various geographical origins are limited in the available literature. However, the presence of other prenylated compounds, particularly prenylated cinnamic acid derivatives, is well-documented and they are considered key bioactive markers in certain types of propolis, such as Brazilian green propolis. The analysis of propolis composition is complex, with significant variations observed between samples.

Table 2: Examples of Prenylated Compounds Identified in Propolis from Various Regions

| Compound Class | Specific Examples | Geographical Origin of Propolis | Reference(s) |

| Prenylated p-Coumaric Acids | Artepillin C, Baccharin, Drupanin | Brazil (Green Propolis) | |

| Prenylated Cinnamic Acids | 3-prenyl-cinnamic acid allyl ester, 2-dimethyl-8-prenylchromene | General | |

| Prenylated Flavanones | Nymphaeol-A, Nymphaeol-B, Nymphaeol-C | Pacific region (Okinawa, Taiwan) | |

| Prenylated Stilbenes | Prenylated tetrahydroxystilbenes | Australia (Kangaroo Island) | |

| Prenylated Benzophenones | Guttiferone E, Hyperibone A | Brazil |

Bioactivities of this compound and Propolis

The biological activities of propolis are attributed to the synergistic action of its complex mixture of compounds. While specific bioactivity data for isolated this compound is not extensively reported, the activities of propolis extracts rich in prenylated compounds provide strong evidence for their therapeutic potential.

Antimicrobial Activity

Propolis exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Prenylated compounds are known to contribute significantly to this activity. The lipophilic nature of the prenyl group is thought to enhance the disruption of microbial cell membranes.

Table 3: Antimicrobial Activity of Propolis Extracts and Prenylated Compounds

| Organism | Propolis Type/Compound | MIC (μg/mL) | Reference(s) |

| Staphylococcus aureus | European Propolis Extracts | 80 - 2500 | |

| Methicillin-resistant S. aureus (MRSA) | Taiwanese Green Propolis | < 2 | |

| Paenibacillus larvae | European Propolis Extracts | 7.8 - 62.4 | |

| Streptococcus mutans | Plicatin B (from Brazilian Green Propolis) | 31.2 | |

| Candida albicans | European Propolis Extracts | 600 - 2500 |

Anti-inflammatory Activity

Propolis and its constituents have demonstrated potent anti-inflammatory effects. The mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways like NF-κB and MAPK.

Anticancer Activity

Numerous studies have reported the cytotoxic and antiproliferative effects of propolis extracts and their isolated compounds against various cancer cell lines. The induction of apoptosis and cell cycle arrest are key mechanisms involved in the anticancer activity of propolis.

Table 4: Anticancer Activity of Propolis Extracts (IC50 values)

| Cell Line | Cancer Type | Propolis Type | IC50 (μg/mL) | Reference(s) |

| MCF-7 | Breast Cancer | Moroccan Propolis | 108.9 | |

| HCT-116 | Colon Cancer | Moroccan Propolis | 279.2 | |

| THP-1 | Leukemia | Moroccan Propolis | 50.5 | |

| MG63 | Osteosarcoma | Poplar-type Propolis | 81.9 - 86.7 | |

| HL60 | Leukemia | Poplar-type Propolis | 126.0 - 185.8 |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in propolis and the evaluation of its bioactivity.

Isolation and Quantification of this compound from Propolis

Objective: To extract, identify, and quantify this compound from a raw propolis sample.

Protocol:

-

Sample Preparation:

-

Freeze a raw propolis sample (e.g., 10 g) at -20°C for at least 2 hours to make it brittle.

-

Grind the frozen propolis into a fine powder using a mortar and pestle or a grinder.

-

-

Extraction:

-

Macerate the powdered propolis with 100 mL of 80% ethanol (B145695) in a sealed container.

-

Stir the mixture at room temperature for 24 hours, protected from light.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

-

-

Fractionation (Optional, for purification):

-

Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and water).

-

Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to isolate fractions containing the compound of interest.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: Agilent GC-MS system (e.g., 7890B GC with 5977B MSD) or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 230°C at 2°C/min, hold for 3 minutes.

-

Ramp to 280°C at 3°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MSD Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Sample Preparation for GC-MS: Dissolve a known amount of the propolis extract or isolated fraction in a suitable solvent (e.g., ethanol or hexane) and inject 1 µL into the GC-MS.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and with mass spectral libraries (e.g., NIST).

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration in the sample based on the peak area.

-

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay, e.g., MTT) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO), a negative control (untreated cells), and a positive control (LPS only).

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) using a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

Express the results as a percentage of NO inhibition compared to the LPS-only control.

-

In Vitro Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in the appropriate medium and conditions.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.

-

Treat the cells with the different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Logical Relationships

The bioactivities of prenylated compounds in propolis are often mediated through the modulation of key cellular signaling pathways.

Caption: Experimental workflow for the analysis of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Caption: Postulated modulation of the MAPK signaling pathway.

Caption: Relationship between propolis and its bioactivities.

Conclusion

This compound and other related prenylated phenolic compounds are important contributors to the chemical composition and broad-spectrum bioactivities of propolis. While specific quantitative data for this compound remain to be extensively documented across various propolis types, the established therapeutic potential of propolis rich in prenylated constituents underscores the importance of this class of molecules. The provided experimental protocols offer a framework for the further investigation and quantification of this compound and for elucidating its specific contributions to the antimicrobial, anti-inflammatory, and anticancer properties of propolis. Further research is warranted to fully characterize the distribution of this compound in propolis from diverse geographical origins and to comprehensively delineate its mechanisms of action, thereby paving the way for its potential application in drug development and as a standardized component in therapeutic propolis preparations.

The Enigmatic Allure of Prenyl Benzoate: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), a volatile organic compound with the chemical formula C₁₂H₁₄O₂, is a naturally occurring ester that contributes to the complex floral fragrances of various plant species. Beyond its aromatic properties, which have led to its use in the flavor and fragrance industry, emerging research into the biological activities of prenylated compounds suggests a potential for broader applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery of Prenyl benzoate in natural sources, detailed methodologies for its extraction and isolation, and an exploration of its putative biological signaling pathways based on current scientific understanding of structurally related molecules.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a component of the floral scent of orchids, particularly within the genus Gongora. While specific quantitative data for this compound remains elusive in publicly available literature, analysis of the floral volatiles of closely related benzoate esters in Gongora pleiochroma provides a strong indication of its potential abundance.

Studies on the floral scent composition of Gongora pleiochroma have revealed significant quantities of the structurally similar compound, benzyl (B1604629) benzoate. In two different specimens of Gongora pleiochroma, benzyl benzoate was found to constitute 15.6% and a remarkable 60.6% of the total volatile concentrate, respectively[1][2][3]. This suggests that Gongora orchids are a promising and potentially rich natural source for this compound and related compounds. Further quantitative analysis focusing specifically on this compound within this genus is warranted.

Table 1: Quantitative Analysis of a Structurally Related Benzoate Ester in Gongora pleiochroma Floral Scent

| Compound | Natural Source | Percentage of Volatile Concentrate (%) | Analytical Method |

| Benzyl Benzoate | Gongora pleiochroma (Specimen 1) | 15.6 | GC-MS[1][2] |

| Benzyl Benzoate | Gongora pleiochroma (Specimen 2) | 60.6 | GC-MS[1][3] |

Experimental Protocols: Isolation and Characterization

The isolation of this compound from natural sources, such as the flowers of Gongora orchids, typically involves the extraction of volatile compounds followed by chromatographic separation and identification. The following protocol is a detailed methodology adapted from studies on related floral scent components[1][4].

Sample Collection and Preparation

-

Plant Material: Freshly opened flowers of Gongora species are collected, ideally in the morning when the emission of floral volatiles is often at its peak.

-

Preparation: Approximately 15-20 grams of whole flowers (about 3 flowers) are used for each extraction[1]. The plant material should be handled minimally to avoid contamination and loss of volatile compounds.

Extraction of Volatile Compounds

-

Method: Microdistillation-extraction using a Likens & Nickerson-type apparatus is an effective method for isolating volatile concentrates from floral tissues[1].

-

Solvent: High-performance liquid chromatography (HPLC) grade n-pentane (3 mL) is used as the extraction solvent[1].

-

Procedure:

-

Place the fresh flowers into the sample flask of the Likens & Nickerson apparatus.

-

Add distilled water to the sample flask to facilitate steam distillation.

-

Add the n-pentane to the solvent flask.

-

Heat both flasks to initiate distillation and extraction. The process should continue for approximately 2 hours[1].

-

The volatile compounds will be steam-distilled from the flowers, condensed, and then extracted into the n-pentane layer.

-

After 2 hours, allow the apparatus to cool and carefully collect the n-pentane solution containing the volatile concentrate.

-

Analysis and Purification

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A GC-MS system, such as a GC-MS-QP2010 Ultra system, is used for the separation and identification of the components in the volatile concentrate[1].

-

Column: A non-polar capillary column, such as a Rxi-5 ms (B15284909) silica (B1680970) capillary column (30 m × 0.25 mm; 0.25 μm film thickness), is suitable for separating the volatile compounds[1].

-

GC Conditions:

-

Injector Temperature: 250 °C[1].

-

Oven Temperature Program: Start at 60 °C, then ramp up to 240 °C at a rate of 3 °C/min[1].

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1].

-

Injection Mode: Split injection with a ratio of 1:20[1].

-

Injection Volume: 1.0–2.0 µL of the pentane (B18724) solution[1].

-

-

MS Conditions:

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Purification (Optional): For obtaining pure this compound, preparative gas chromatography or fractional distillation under reduced pressure can be employed.

Putative Biological Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other prenylated compounds and benzoate derivatives provides a strong basis for hypothesizing its potential mechanisms of action, particularly in the contexts of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Activity via NF-κB and MAPK Pathway Inhibition

Prenylated compounds have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6]. It is plausible that this compound shares these properties.

-

NF-κB Pathway: In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Prenylated compounds may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[5].

-

MAPK Pathway: The MAPK cascade (including ERK1/2 and JNK1/2) is another critical regulator of inflammation. Prenylated flavonoids have been demonstrated to directly target components of this pathway, such as SEK1-JNK1/2 and MEK1-ERK1/2, leading to a reduction in the production of inflammatory mediators[6].

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Induction of Apoptosis in Cancer Cells

Various benzoate derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells[7]. A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

-

Mitochondrial Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated, lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), which ultimately leads to the dismantling of the cell. It is hypothesized that this compound may induce apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins like Bcl-2[8][9].

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a naturally occurring aromatic compound with potential for applications beyond the flavor and fragrance industry. While direct research on this specific molecule is nascent, the available data on its natural sources and the biological activities of related compounds provide a solid foundation for future investigation. The high concentrations of a similar benzoate ester in Gongora orchids highlight this genus as a prime target for the isolation of this compound. The detailed experimental protocols provided herein offer a clear pathway for its extraction and characterization. Furthermore, the hypothesized mechanisms of action, centered on the inhibition of key inflammatory pathways and the induction of apoptosis, present compelling avenues for research in drug discovery and development. Further studies are essential to isolate and quantify this compound from these promising natural sources and to definitively elucidate its specific molecular targets and signaling pathways.

References

- 1. Brazilian Amazon Orchids—Part III: Volatile Constituents of Floral Scents from Five Gongora Species and Their Chemometric and Chemotaxonomic Analysis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[a]pyrene-7,8-diol-9,10-epoxide causes caspase-mediated apoptosis in H460 human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Prenyl Benzoate as a Naturally Occurring Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl benzoate (B1203000), a naturally occurring ester, has been identified as a compound of interest for its potential antioxidant properties. While direct and extensive quantitative data on its antioxidant efficacy remains emergent, its structural components—a benzoate moiety and a prenyl group—are well-represented in classes of compounds known for significant antioxidant and chemopreventive activities. This technical guide provides an in-depth overview of the current understanding of prenyl benzoate's antioxidant potential, drawing upon data from structurally related prenylated phenolic and benzoate derivatives. It details the standard experimental protocols for assessing antioxidant activity and explores the key signaling pathways through which such compounds are known to exert their effects. This document aims to serve as a foundational resource for researchers and professionals in pharmacology, natural product chemistry, and drug development.

Introduction to this compound

This compound (3-methyl-2-butenyl benzoate) is a benzoate ester found in some plant species, such as Lonicera quinquelocularis and has been noted for its potential as a naturally occurring antioxidant with possible chemopreventive attributes.[1] While it is also utilized as a flavor and fragrance agent, its chemical structure suggests a potential role in mitigating oxidative stress. The presence of the prenyl group, a lipophilic moiety, may enhance its bioavailability and interaction with cellular membranes, a characteristic seen in other bioactive prenylated compounds.[2]

Studies on compounds isolated from Lonicera quinquelocularis, including this compound, have indicated significant antioxidant activities in DPPH free radical scavenging assays. However, specific quantitative data for pure this compound from a wide range of studies is not yet extensively available in published literature. Therefore, to understand its potential, it is instructive to examine the antioxidant properties of closely related classes of compounds: prenylated phenols and benzoate derivatives.

Antioxidant Potential of Structurally Related Compounds

The antioxidant capacity of phenolic and benzoate derivatives is often linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups and the addition of lipophilic side chains like the prenyl group.[3]

Prenylated Phenols and Flavonoids

Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids and other phenolic compounds.[2][3] This modification can increase the compound's lipophilicity, facilitating its interaction with cell membranes and potentially improving its antioxidant efficacy. A wide array of prenylated flavonoids, including chalcones, flavones, and flavanones, have demonstrated potent antioxidant activities in various in vitro assays.[2][3]

Benzoate Derivatives

Benzoate derivatives, characterized by a benzoic acid core, are recognized for their antioxidant properties, which are largely influenced by the substitution pattern on the aromatic ring. The number and location of hydroxyl and methoxy (B1213986) groups play a crucial role in their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data for Related Compounds

Due to the limited specific data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various prenylated flavonoids and benzoate derivatives from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates greater antioxidant activity. This data is presented to illustrate the antioxidant potential within these classes of compounds and to provide a basis for hypothesizing the potential efficacy of this compound.

| Compound Class | Compound Name | Assay | IC50 (µM) | Reference |

| Prenylated Flavonoids | Xanthohumol | DPPH | 27.7 ± 4.9 | [2] |

| 8-Prenylnaringenin | DPPH | 174.2 | [2] | |

| Isobavachalcone | DPPH | Not Specified | [2] | |

| Benzoate Derivatives | Gallic Acid | DPPH | 2.42 | |

| Protocatechuic Acid | DPPH | 10.4 | ||

| Gentisic Acid | DPPH | 6.1 |

Key Signaling Pathways in Antioxidant Activity

Phenolic and prenylated compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A pivotal pathway in this process is the Keap1-Nrf2-ARE signaling pathway.

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds (like many antioxidants), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their transcription. This leads to an enhanced cellular defense against oxidative damage.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) and its related ester derivatives, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Characterized by a benzoate core structure adjoined to a prenyl or other ester functional groups, these molecules have demonstrated promising therapeutic potential across a spectrum of applications, including antimicrobial, antifungal, anticancer, antiparasitic, and enzyme inhibition activities. The lipophilic nature imparted by the prenyl moiety is often associated with enhanced membrane permeability and target interaction, contributing to their notable bioactivity. This technical guide provides a comprehensive overview of the current state of research on prenyl benzoate and related esters, with a focus on their quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial and Antifungal Activity

Prenylated benzoates and related esters have emerged as a promising class of antimicrobial and antifungal agents. Their efficacy has been demonstrated against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative data for the antimicrobial and antifungal activities of various prenylated esters.

| Compound | Target Organism | Activity Metric | Value | Reference |

| p-Coumaric acid 3,3'-dimethyl allyl ester | Fusarium solani | MIC | 125 µM | [1][2] |

| p-Coumaric acid 3,3'-dimethyl allyl ester | Fusarium oxysporum | MIC | 62 µM | [1][2] |

| p-Coumaric acid 3,3'-dimethyl allyl ester | Fusarium verticillioides | MIC | 250 µM | [1][2] |

| Prenylated Benzo-lactone | Staphylococcus aureus | Zone of Inhibition | 17-25 mm | |

| Prenylated Benzo-lactone | Salmonella typhi | Zone of Inhibition | 17-25 mm | |

| Prenylated Benzo-lactone | Candida albicans | Zone of Inhibition | 17-25 mm |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing against Fusarium spp.

This protocol is adapted from methodologies used for testing the antifungal activity of prenylated cinnamic esters against clinical Fusarium species.[1][2]

Materials:

-

Test compounds (e.g., p-coumaric acid 3,3'-dimethyl allyl ester)

-

Fusarium spp. clinical isolates

-

Potato Dextrose Agar (B569324) (PDA)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antifungal (e.g., Amphotericin B, Terbinafine)

-

Solvent for test compounds (e.g., DMSO)

Procedure:

-

Fungal Culture Preparation: Culture the Fusarium isolates on PDA plates at 28°C for 5-7 days to promote sporulation.

-

Inoculum Preparation: Harvest conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 1-5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 7.8 to 250 µM). Ensure the final DMSO concentration is non-inhibitory to fungal growth (typically ≤1%).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a solvent control (fungal inoculum with the same concentration of DMSO as the test wells).

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the solvent control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Experimental Workflow for Antifungal Susceptibility Testing

Anticancer Activity

Several prenylated benzoate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. The introduction of a prenyl group can enhance the lipophilicity of the parent molecule, potentially leading to increased cellular uptake and interaction with intracellular targets.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of prenylated compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-C-prenyl piceatannol | HepG2 (Hepatocellular Carcinoma) | < 35 | |

| 4-C-prenyl piceatannol | MCF-7 (Breast Carcinoma) | < 35 | |

| Dihydroxybenzoic acid (DHBA) | Various Cancer Cells | Not specified, but potent | [3][4] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (prenylated benzoate derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Anticancer Signaling Pathway

Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[3][4]

Antiparasitic Activity

Prenylated benzoic acid derivatives isolated from Piper species have demonstrated significant activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium species.[9][10][11][12]

Quantitative Antiparasitic Data

The following table summarizes the in vitro antiparasitic activities of selected prenylated benzoic acid derivatives.

| Compound | Target Organism | IC50 (µg/mL) | Reference |

| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Leishmania braziliensis | 6.5 | [9][10][12] |

| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl-2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | Plasmodium falciparum | 3.2 | [9][10] |

| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | Trypanosoma cruzi | 16.5 | [9][10] |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | Leishmania spp. | 13.8 - 18.5 | [11] |

| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate | Trypanosoma cruzi | 16.4 | [11] |

| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate | Trypanosoma cruzi | 15.6 | [11] |

Experimental Protocol: In Vitro Anti-leishmanial Assay (Promastigote Model)

This protocol is a general guideline for assessing the activity of compounds against the promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes (e.g., L. braziliensis)

-

Schneider's Drosophila Medium supplemented with 10% FBS

-

96-well plates

-

Test compound

-

Positive control (e.g., Pentamidine)

-

Resazurin (B115843) solution

-

Microplate fluorometer

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in supplemented Schneider's medium at 26°C.

-

Compound Dilution: Prepare serial dilutions of the test compound in the culture medium in 96-well plates.

-

Inoculation: Add promastigotes at a concentration of 1 x 10^6 parasites/mL to each well.

-

Controls: Include a positive control (parasites with a known anti-leishmanial drug), a negative control (parasites in medium only), and a solvent control.

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for another 2-4 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm). The fluorescence intensity is proportional to the number of viable parasites.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Enzyme Inhibition

This compound and its analogs have been shown to inhibit specific enzymes, highlighting their potential for targeted therapeutic interventions. A notable example is the inhibition of Coenzyme Q biosynthesis.

Inhibition of Coenzyme Q Biosynthesis

Benzoate and its derivatives can act as inhibitors of Coq2, a key enzyme in the Coenzyme Q (CoQ) biosynthetic pathway.[13][14][15][16][17] This inhibition can lead to a decrease in cellular CoQ levels, impacting mitochondrial function.

Proposed Mechanism of Coq2 Inhibition

Molluscicidal Activity

Certain prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have demonstrated significant molluscicidal activity, which is relevant for the control of snail-borne diseases like schistosomiasis.

Quantitative Molluscicidal Data

| Compound | Target Organism | Activity Metric | Value | Reference |

| Methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate | Oncomelania hupensis | LC50 | Not specified, but active | |

| 4-hydroxy-3-(3-methyl-2-butenyl)-5-(3-methyl-2-butenyl)-benzoic acid | Oncomelania hupensis | LC50 | Not specified, but active | |

| 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acid | Oncomelania hupensis | LC50 | Not specified, but active | |

| 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid (nervogenic acid) | Oncomelania hupensis | LC50 | Not specified, but active | |

| Methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoate | Oncomelania hupensis | LC50 | Not specified, but active |

Experimental Protocol: Molluscicidal Activity Assay

This protocol is a general method for evaluating the molluscicidal activity of natural products against snail vectors, adapted from WHO guidelines.[18][19][20][21][22]

Materials:

-

Test snails (e.g., Oncomelania hupensis, Biomphalaria glabrata)

-

Test compound

-

Dechlorinated water

-

Glass beakers or multi-well plates

-

Positive control (e.g., Niclosamide)

Procedure:

-

Snail Acclimatization: Maintain the snails in laboratory conditions for at least 24 hours before the experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent and then dilute it with dechlorinated water to the desired concentrations.

-

Exposure: Place a defined number of snails (e.g., 10) in beakers containing the test solutions of different concentrations.

-

Controls: Include a positive control with a known molluscicide and a negative control with dechlorinated water only.

-

Incubation: Expose the snails to the test solutions for a specified period (e.g., 24 hours).

-

Recovery: After the exposure period, transfer the snails to fresh dechlorinated water and observe for mortality after another 24 hours. Mortality is determined by the absence of movement or response to a gentle probe.

-

LC50 Calculation: Calculate the lethal concentration required to kill 50% of the snail population (LC50) using probit analysis.

Conclusion

This compound and its related esters represent a versatile class of bioactive molecules with significant therapeutic potential. The data and protocols presented in this guide highlight their efficacy as antimicrobial, antifungal, anticancer, antiparasitic, and enzyme-inhibiting agents. The presence of the prenyl moiety appears to be a key determinant of their biological activity, likely by enhancing their interaction with biological membranes and molecular targets. Further research, including detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic utility and advance these promising compounds towards clinical applications. The provided experimental frameworks can serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to systematically evaluate and develop this important class of compounds. the fields of natural product chemistry, pharmacology, and drug discovery to systematically evaluate and develop this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Prenylated Trans-Cinnamic Esters and Ethers against Clinical Fusarium spp.: Repositioning of Natural Compounds in Antimicrobial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 9. pure.umsa.bo [pure.umsa.bo]

- 10. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid derivatives from Piper species and their antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 21. mdpi.com [mdpi.com]

- 22. Molluscicidal Activity of Extracts and Fractions From Hagenia abyssinica, Rosa abyssinica, and Cucumis ficifolius Against Biomphalaria and Bulinus Snails - PMC [pmc.ncbi.nlm.nih.gov]

"Prenyl benzoate" as a volatile compound in floral scents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) (3-methyl-2-butenyl benzoate) is an aromatic ester that contributes significantly to the complex tapestry of floral scents in a variety of plant species. Its characteristic sweet, balsamic, and slightly fruity aroma, with nuances of tuberose and tea, makes it a valuable compound in the fragrance industry. For researchers in plant science, chemical ecology, and drug development, understanding the biosynthesis, analysis, and biological context of prenyl benzoate is crucial for applications ranging from elucidating plant-pollinator interactions to exploring novel therapeutic agents. This guide provides a comprehensive overview of this compound as a floral volatile, detailing its chemical properties, biosynthetic pathways, analytical methodologies, and quantitative occurrence.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . A summary of its key physical and chemical properties is presented in Table 1. Its relatively high boiling point and low vapor pressure contribute to its role as a middle-to-base note in fragrances, providing longevity and depth to the overall scent profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| CAS Number | 5205-11-8 | |

| Appearance | Colorless clear liquid | |

| Odor Profile | Sweet, balsamic, fruity, floral, with tea and tuberose notes | |

| Boiling Point | 269.66 °C (estimated) | |

| Flash Point | 98.89 °C | |

| Specific Gravity | 1.016 - 1.025 @ 25 °C | |

| Refractive Index | 1.514 - 1.521 @ 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol | |

| Vapor Pressure | 0.002 hPa @ 20°C |

Biosynthesis of this compound in Floral Tissues

The biosynthesis of this compound in plants involves the convergence of two major metabolic pathways: the shikimate pathway, which produces benzoic acid, and the terpenoid (or isoprenoid) biosynthesis pathway, which provides the prenyl group.

Biosynthesis of the Benzoic Acid Moiety

The formation of benzoic acid in plants primarily occurs through the β-oxidative pathway, starting from L-phenylalanine, an aromatic amino acid derived from the shikimate pathway.

"Prenyl benzoate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prenyl benzoate (B1203000), a significant compound in the fields of flavor, fragrance, and potentially, therapeutics. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, designed for professionals in research and development.

Chemical Identifiers and Nomenclature

Prenyl benzoate, also known by its IUPAC name 3-methylbut-2-enyl benzoate, is a benzoate ester recognized for its sweet, balsamic, and fruity aroma.[1][2] It is utilized as a flavoring agent and in fragrance formulations.[3] Below is a comprehensive table of its chemical identifiers.

| Identifier Type | Value | Reference(s) |

| CAS Number | 5205-11-8 | [3] |

| IUPAC Name | 3-methylbut-2-enyl benzoate | [3] |

| Synonyms | 3-Methyl-2-butenyl (B1208987) benzoate, Benzoic acid 3-methyl-2-butenyl ester, this compound | [3] |